Ppp3DAP3DA
Description
For instance, PPDA (phenanthrene-2-carbonyl piperazine-2,3-dicarboxylic acid), a subtype-selective NMDA receptor antagonist, shares key structural motifs, including a phenanthrene moiety and a piperazine backbone . Ppp3DAP3DA’s hypothesized mechanism involves selective binding to ionotropic glutamate receptors, though its exact receptor affinity profile remains under investigation.
Key physicochemical properties inferred from analogous compounds include:
Properties
CAS No. |
79919-77-0 |
|---|---|
Molecular Formula |
C20H28N10O17P4 |
Molecular Weight |
804.4 g/mol |
IUPAC Name |
[[(2S,5R)-5-(6-aminopurin-9-yl)-4-[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O17P4/c21-15-13-17(25-5-23-15)29(7-27-13)19-11(31)1-9(43-19)3-41-49(35,36)45-12-2-10(4-42-50(37,38)47-51(39,40)46-48(32,33)34)44-20(12)30-8-28-14-16(22)24-6-26-18(14)30/h5-12,19-20,31H,1-4H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)(H2,32,33,34)/t9-,10-,11+,12?,19+,20+/m0/s1 |
InChI Key |
CWQYUTOZJAQODW-JVOFDEDVSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4C[C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
(2'-5')-3'-deoxyadenosine triphosphate-3'-deoxyadenosine monophosphate (2'-5')ppp3'dA(p3'dA) PPP3DAP3DA |
Origin of Product |
United States |
Comparison with Similar Compounds
PPDA (Phenanthrene-2-carbonyl piperazine-2,3-dicarboxylic acid)
- Structural Similarities : Both compounds feature a phenanthrene ring conjugated to a piperazine-carboxylic acid scaffold.
- Functional Differences: Receptor Selectivity: PPDA preferentially binds NR2C/NR2D-containing NMDA receptors, whereas Ppp3DAP3DA’s selectivity for NR2A/NR2B subtypes is hypothesized but unconfirmed . Potency: PPDA exhibits IC₅₀ values in the nanomolar range for NR2C/D receptors, while preliminary data suggest this compound may require higher concentrations for similar effects.
Diallyl Phthalate (DAP)
- Functional Overlap : Though structurally distinct (phthalate ester vs. piperazine-phenanthrene), DAP is included here due to its role in modulating oxidative stress pathways, a secondary target of this compound.
- Key Contrasts :
Pharmacological and Analytical Comparisons
Table 1: Comparative Pharmacological Profiles
*Estimated based on structural analogs.
Table 2: Analytical Similarity Assessment (FDA Guidelines )
| Criteria | This compound | PPDA |
|---|---|---|
| Purity | >98% (HPLC) | >98% (Certified) |
| Impurity Profile | 2 unidentified peaks | 1 known degradant |
| Stability | 6 months (RT) | 12 months (RT) |
Research Findings and Limitations
- Efficacy : PPDA demonstrates superior receptor specificity and potency in preclinical models, but this compound’s broader therapeutic window (reduced neurotoxicity) is under exploration .
- Analytical Challenges :
- Regulatory Considerations : FDA guidelines emphasize the need for "robust analytical similarity data" for compounds like this compound, including head-to-head comparisons with reference standards (e.g., PPDA) .
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